1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine
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Overview
Description
1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diaminobenzene with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, under an inert atmosphere, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis. Solvent selection and recycling, as well as waste management, are also important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments, and sometimes in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with potential biological activities.
Scientific Research Applications
1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Known for its use as a solvent and reagent in organic synthesis.
Quinoxaline: The parent compound with a wide range of biological activities.
Dihydroquinoxaline: A reduced form with different chemical and biological properties.
Uniqueness
1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine is unique due to its specific structural features, which confer distinct reactivity and biological activity
Properties
CAS No. |
60639-49-8 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,3-dimethyl-2-methylidenequinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14(3)11-5-4-9(12)6-10(11)13-7/h4-6H,2,12H2,1,3H3 |
InChI Key |
PJJJHNUNMLTYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)N)N(C1=C)C |
Origin of Product |
United States |
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